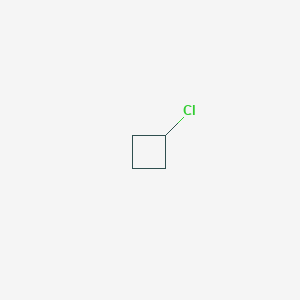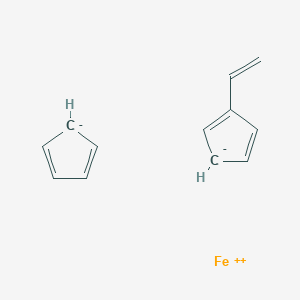
Clorociclobutano
Descripción general
Descripción
Chlorocyclobutane is an organic compound belonging to the cyclobutane family. It is a colorless, volatile liquid with a sweet, pungent odor. It is a four-membered ring compound with one chlorine atom and three carbon atoms, making it a chlorinated cyclobutane. Chlorocyclobutane is used in many industries, including the pharmaceutical, cosmetics, and food industries. It is also used as a solvent for various organic compounds and as a starting material for the synthesis of other compounds.
Aplicaciones Científicas De Investigación
Química Estructural
El Clorociclobutano se utiliza para estudiar la estabilidad conformacional y los parámetros estructurales en la química estructural. Los investigadores utilizan espectros infrarrojos dependientes de la temperatura para determinar la estabilidad de los diferentes confórmeros del this compound . Esta investigación ayuda a comprender las propiedades físicas de las moléculas y sus estados energéticos, lo cual es crucial para el desarrollo de nuevos materiales y productos químicos.
Síntesis Orgánica
En la síntesis orgánica, el this compound sirve como un intermediario importante. Se involucra en reacciones que forman moléculas más complejas, las cuales luego se utilizan en diversas síntesis químicas. Su papel en la síntesis orgánica es fundamental debido a su reactividad y la capacidad de formar anillos de cuatro miembros estables .
Farmacéuticos
El this compound se utiliza en la industria farmacéutica como un bloque de construcción para la síntesis de varios medicamentos. Su naturaleza reactiva permite la creación de compuestos farmacológicamente activos que se pueden utilizar en el desarrollo de nuevos medicamentos .
Agroquímicos
El compuesto también encuentra aplicación en la industria agroquímica. Se utiliza para sintetizar componentes de pesticidas y herbicidas, contribuyendo a la protección de los cultivos y asegurando la seguridad alimentaria .
Colorantes
El this compound es también un intermediario en la producción de colorantes. Se involucra en la síntesis de compuestos que imparten color a los textiles y otros materiales, jugando un papel importante en la industria de los colorantes .
Espectroscopia Vibracional
El estudio de las frecuencias y modos vibracionales en el this compound es significativo en la espectroscopia. Los investigadores analizan sus intensidades infrarrojas, actividades Raman y razones de despolarización para obtener información sobre las vibraciones moleculares y sus interacciones .
Química Computacional
En la química computacional, el this compound se utiliza para validar cálculos ab initio y predicciones de la teoría del funcional de la densidad. Los datos experimentales obtenidos de estudios sobre el this compound ayudan a refinar los modelos computacionales y mejorar la precisión de las simulaciones .
Ciencia de Materiales
Debido a sus propiedades estructurales, el this compound se investiga en la ciencia de los materiales para el desarrollo de nuevos materiales con características específicas. Su estructura molecular puede influir en las propiedades mecánicas y térmicas de los materiales, lo cual es esencial para el diseño innovador de materiales .
Safety and Hazards
Mecanismo De Acción
Target of Action
Chlorocyclobutane is a small organic molecule with the molecular formula C4H7Cl . It is a monosubstituted derivative of cyclobutane, where one hydrogen atom is replaced by a chlorine atom It is known that chlorocyclobutane can participate in various chemical reactions due to the presence of the chlorine atom, which can act as a leaving group .
Mode of Action
The mode of action of chlorocyclobutane is primarily through its participation in chemical reactions. For instance, in the Wurtz reaction, chlorocyclobutane can undergo an intramolecular reaction to form a bicyclobutane or an intermolecular reaction to form a cyclobutane dimer . The chlorine atom in chlorocyclobutane can be displaced by a carbanion, leading to the formation of a carbon-carbon bond .
Biochemical Pathways
It is known that cyclobutane derivatives, including chlorocyclobutane, can be involved in various synthetic pathways in organic chemistry . These pathways often involve the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic molecules .
Result of Action
The result of chlorocyclobutane’s action is primarily the formation of new organic compounds through chemical reactions . The exact molecular and cellular effects of these reactions would depend on the specific context in which they occur.
Action Environment
The action of chlorocyclobutane can be influenced by various environmental factors. For instance, the temperature and solvent can affect the rate and outcome of the reactions in which chlorocyclobutane participates . Furthermore, the presence of other reactive species can also influence the reactions involving chlorocyclobutane.
Propiedades
IUPAC Name |
chlorocyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl/c5-4-2-1-3-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJYMUBZVMSMBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60149808 | |
| Record name | Chlorocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1120-57-6 | |
| Record name | Chlorocyclobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorocyclobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorocyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.014 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Difluoromethyl)thio]benzene](/img/structure/B72450.png)













